molecular formula C6H6KNO4S B015816 Potassium p-Aminophenyl Sulphate CAS No. 37763-28-3

Potassium p-Aminophenyl Sulphate

Cat. No. B015816
CAS RN: 37763-28-3
M. Wt: 227.28 g/mol
InChI Key: LIYRGUNGMFJTRE-UHFFFAOYSA-M
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Description

Synthesis Analysis

Potassium p-Aminophenyl Sulphate can be synthesized through the conversion of aryl-N-sulphohydroxylamines to o-aminoaryl hydrogen sulphates in the presence of acetone. This conversion requires either light or pyridine for the 2-naphthylhydroxylamine derivative, while the phenylhydroxylamine derivative rearranges spontaneously. The use of pyridine–sulphur trioxide in acetone also yields o-aminoaryl sulphates, demonstrating the compound's synthesis versatility (Manson, 1971).

Molecular Structure Analysis

The molecular structure of compounds related to Potassium p-Aminophenyl Sulphate, such as 3-ammoniumphenyl sulfone dihydrogenphosphate phosphoric acid, has been elucidated using single-crystal X-ray diffraction. These studies reveal inorganic layers built by H2PO4− groups and H3PO4 molecules, which are crucial for understanding the molecular structure and interactions within Potassium p-Aminophenyl Sulphate related compounds (Mahroug et al., 2011).

Chemical Reactions and Properties

The compound exhibits a range of chemical reactions, notably its role in sulphate conjugation enzymes. Sulphate esters, such as Potassium p-Aminophenyl Sulphate, are critical in biochemical processes, acting as salts of strong acids and demonstrating the importance of sulphate conjugation in metabolic reactions (Roy, 1971).

Physical Properties Analysis

Research on related compounds, like potassium-exchanged zirconium hydrogen phosphate [α-Zr(KPO4)2], sheds light on the physical properties of potassium salts. These studies highlight the compound's high yield and versatility in synthesizing functionalized materials under solvent-free conditions, implying the robust physical properties of Potassium p-Aminophenyl Sulphate derivatives (Rosati et al., 2016).

Chemical Properties Analysis

Potassium p-Aminophenyl Sulphate and its derivatives engage in various chemical processes, including the one-pot synthesis of complex compounds in the presence of catalysts like potassium phosphate. This highlights the compound's reactivity and its potential as a catalyst or reactant in chemical syntheses (Seo & Chung, 2017).

Scientific Research Applications

  • Agricultural Applications : Research shows that sulphur application, which includes compounds like Potassium p-Aminophenyl Sulphate, can significantly increase phosphorus and potassium content in crops like potatoes, thus improving yield (Klikocka et al., 2015). Similarly, its application in cotton cultivation, as seen with potassium sulphate, enhances seed cotton yield (Ghaly et al., 2007).

  • Biochemical Research : In human subjects, phenyl sulphate (a related compound) inhibits sorbitol metabolism, indicating its potential for studying enzyme interactions (Adcock & Gray, 1957). Potassium sulphate's role in the dehydration process to produce chemical compounds was explored by Evens and Woodcock (1970) (Evens & Woodcock, 1970).

  • Pharmaceutical Research : The solubility and dissolution rates of P-aminosalicylic acid and its salts, including potassium, were studied by Forbes et al. (1995), highlighting their significance in drug formulation (Forbes, York, & Davidson, 1995).

  • Enzymatic Studies : The compound's use in measuring enzyme activity was demonstrated by Sherman and Stanfield (1967) in their study on arylsulphatase activity in a marine organism (Sherman & Stanfield, 1967).

  • Chemical Analysis and Methodology : Durand et al. (1976) developed a method to measure acidity in molten potassium disulphate, a related compound, which is crucial for understanding various chemical properties and reactions (Durand, Picard, & Vedel, 1976).

  • Neuroscience Research : ATP-sensitive K+ channels in the brain, which could be influenced by potassium-based compounds, are crucial in neurosecretion and responding to various metabolic states (Amoroso et al., 1990).

Safety And Hazards

While specific safety data for Potassium p-Aminophenyl Sulphate is not available, general precautions for handling chemical substances apply. These include avoiding dust formation, ensuring adequate ventilation, and using personal protective equipment as required .

properties

IUPAC Name

potassium;(4-aminophenyl) sulfate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7NO4S.K/c7-5-1-3-6(4-2-5)11-12(8,9)10;/h1-4H,7H2,(H,8,9,10);/q;+1/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LIYRGUNGMFJTRE-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1N)OS(=O)(=O)[O-].[K+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6KNO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30408318
Record name Potassium p-Aminophenyl Sulphate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30408318
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

227.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Potassium p-Aminophenyl Sulphate

CAS RN

37763-28-3
Record name Potassium p-Aminophenyl Sulphate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30408318
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
GN Burkhardt, H Wood - Journal of the Chemical Society (Resumed), 1929 - pubs.rsc.org
… From solutions of potassium p-aminophenyl sulphate and potassium 4-amino-1-naphthyl sulpha,te the free acids were precipitated by hydrochloric or acetic acid. …
Number of citations: 26 0-pubs-rsc-org.brum.beds.ac.uk
JN Smith - Biochemical Journal, 1955 - ncbi.nlm.nih.gov
3. Evidence is presented which suggests that the blood-group genes do not control the formation of a single product but of a multiplicity of similar but not identical materials, each of …

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